molecular formula C9H13NO3 B6305128 2,6-Dimethoxy-5-methylpyridine-3-methanol CAS No. 1879026-22-8

2,6-Dimethoxy-5-methylpyridine-3-methanol

Cat. No.: B6305128
CAS No.: 1879026-22-8
M. Wt: 183.20 g/mol
InChI Key: CBISIGAXZCRHJT-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-5-methylpyridine-3-methanol is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 . It has an IUPAC name of (2,6-dimethoxy-5-methylpyridin-3-yl)methanol . The compound is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO3/c1-6-4-7(5-11)9(13-3)10-8(6)12-2/h4,11H,5H2,1-3H3 . This code provides a specific representation of the molecule’s structure, indicating the presence of a pyridine ring with methoxy and methyl groups attached at specific positions, and a methanol group attached to the pyridine ring.

It is stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the available sources.

Scientific Research Applications

Synthetic Methodologies and Green Chemistry

  • A study by Hu and Shan (2020) highlights the progress in synthetic methods of structurally related compounds, emphasizing green chemistry principles. Their work introduces efficient synthesis techniques that could be applicable to derivatives of 2,6-dimethoxy-5-methylpyridine-3-methanol, focusing on methanol as a methylating reagent and employing inorganic alkalis instead of more hazardous reagents (Hu & Shan, 2020).

Hydrogen Bonding and Molecular Interactions

  • Research by Marczak et al. (2004) delves into hydrogen bonding in binary mixtures containing pyridine and its derivatives, examining the enthalpies of solution and the influence of methyl substitution. This study provides insights into how this compound might interact in various solvents, revealing the significance of hydrogen bonding in defining the solubility and interaction patterns of pyridine derivatives (Marczak, Heintz, & Bucek, 2004).

Coordination Chemistry and Metal Ion Interactions

  • Telfer et al. (2008) explored the coordination chemistry of pyridine-alcohol ligands with divalent transition metal salts, discovering various structures such as hydrogen-bonded helicates and coordination polymers. Their findings suggest potential routes for employing this compound in the development of new metal-organic frameworks and supramolecular assemblies (Telfer et al., 2008).

Acoustic and Volumetric Studies

  • Studies on intermolecular interactions in dilute solutions, such as those by Marczak et al. (2005), shed light on the limiting partial compressibilities and volumes of methanol in pyridine derivatives. These acoustic and volumetric studies contribute to understanding the solvation behavior and molecular interactions of compounds like this compound (Marczak, Chowanska, & Piwowarska, 2005).

Catalytic Applications and Organic Transformations

  • Research into catalytic methodologies, such as the selective catalytic methylation using methanol as a C1 source by Biswas and Srimani (2021), highlights the potential of methanol in facilitating various organic transformations. These studies indicate possible catalytic roles for this compound in synthetic chemistry, especially in methylation reactions (Biswas & Srimani, 2021).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Properties

IUPAC Name

(2,6-dimethoxy-5-methylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6-4-7(5-11)9(13-3)10-8(6)12-2/h4,11H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBISIGAXZCRHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260981
Record name 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879026-22-8
Record name 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879026-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanol, 2,6-dimethoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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